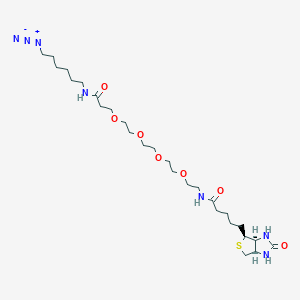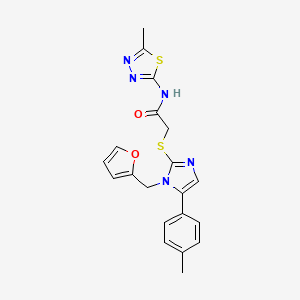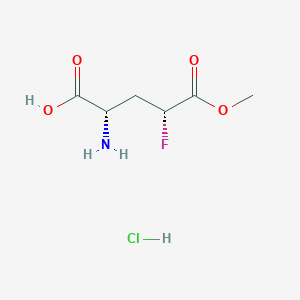
Biotin-PEG4-Amide-C6-Azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-PEG4-Amide-C6-Azide is a PEG-based PROTAC linker . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . It is a click chemistry reagent, which means it can participate in reactions that are high yielding, wide in scope, and simple to perform .Molecular Structure Analysis
The molecular weight of this compound is 615.79 . Its formula is C27H49N7O7S . The SMILES representation is O=C(NCCOCCOCCOCCOCCC(NCCCCCCN=[N+]=[N-])=O)CCCC[C@@H]1SCC@N2)([H])NC2=O .Chemical Reactions Analysis
This compound contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
This compound is a solid substance with a white to light yellow color . It is soluble in DMSO at a concentration of 100 mg/mL . It should be stored at -20°C, sealed, and away from moisture and light .科学的研究の応用
Protein Modification
Biotin-PEG4-Amide-C6-Azide has been utilized in protein modification, particularly for C-terminus-directed modification of recombinant proteins through thioacid/azide amidation reactions. This method, which involves hydrothiolytic cleavage and chemoselective amidation, has been demonstrated for C-terminal PEGylation or biotinylation of proteins like ubiquitin, highlighting its utility in site-selective protein modification (Zhang et al., 2009).
Self-Assembly of Cell-Microparticle Hybrids
The compound has shown potential in the self-assembly of biological-cell–synthetic-microparticle hybrids using biotin–avidin interactions. This process involves surface functionalization of cells and microparticles with biotin, enabling the self-assembly of complex structures for various applications including tissue engineering and the development of intelligent biosynthetic devices (Krishnamachari et al., 2008).
Development of Nanoparticles
This compound is instrumental in the development of nanoparticles. It's been used in creating water-soluble, chemically functional nanoparticles, including Au metal and FePt magnetic nanoparticles. The versatility of the compound allows for attachment of primary-amine-containing molecules via amide bond formation at room temperature, enhancing the functionalization and potential applications of these nanoparticles (Latham & Williams, 2006).
Surface Engineering of Drug Carriers
The compound's functionalities have been explored in surface engineering of drug carriers, like polymeric micelles. It's been used in bioconjugation processes where azido-containing amphiphilic triblock copolymers were functionalized with biotin via in situ click chemistry. This process facilitates the formation of a functional interface between the hydrophilic shell and the hydrophobic core of the micelles, crucial for drug delivery applications (Wang et al., 2009).
作用機序
Target of Action
Biotin-PEG4-Amide-C6-Azide is a click chemistry reagent . It contains an Azide group that can react with molecules containing Alkyne groups . Therefore, the primary targets of this compound are molecules with Alkyne groups.
Mode of Action
This compound undergoes a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction results in the formation of a stable triazole linkage . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is part of the click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together.
Pharmacokinetics
As a peg-based protac linker , it is expected to have good water solubility , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage . This linkage can be used for various purposes, such as protein labeling, antibody modification, and DNA synthesis .
Action Environment
The action of this compound is influenced by the presence of copper, which catalyzes the azide-alkyne cycloaddition reaction . The compound should be stored at ≤-20°C and kept dry to maintain its stability and efficacy.
将来の方向性
The use of Biotin-PEG4-Amide-C6-Azide in the synthesis of PROTACs represents a promising direction for the development of targeted therapy drugs . Its ability to participate in click chemistry reactions makes it a valuable tool for bio-orthogonal labeling of proteins, nucleic acids, glycans, and lipids .
特性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(6-azidohexylamino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49N7O7S/c28-34-31-11-6-2-1-5-10-29-25(36)9-13-38-15-17-40-19-20-41-18-16-39-14-12-30-24(35)8-4-3-7-23-26-22(21-42-23)32-27(37)33-26/h22-23,26H,1-21H2,(H,29,36)(H,30,35)(H2,32,33,37)/t22-,23-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDHUTMCBPLPBZ-FXSPECFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N7O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396177.png)


![1-[(3-Chlorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2396182.png)
![(8-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B2396183.png)





![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2396194.png)
![7-(3-propan-2-yloxypropyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2396197.png)

![N-mesityl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2396200.png)